7-Hydroxy prochlorperazine is a potential metabolite of prochlorperazine, an antipsychotic drug primarily used to treat schizophrenia and anxiety disorders. While not a naturally occurring compound, its synthesis and study are crucial for understanding the metabolic pathways and potential toxicity of prochlorperazine in biological systems [].
7-Hydroxy Prochlorperazine-d8 is a deuterated analog of 7-Hydroxy Prochlorperazine, which is a metabolite of Prochlorperazine. Prochlorperazine itself is classified as a dopamine D2 receptor antagonist belonging to the phenothiazine class of antipsychotic agents. It is primarily utilized for its antiemetic properties, particularly in treating nausea and vertigo. The deuteration enhances the compound's stability and allows for precise quantification in analytical studies, making it valuable in both clinical and research settings .
7-Hydroxy Prochlorperazine-d8 is derived from Prochlorperazine, which has been widely studied for its pharmacological effects. The compound falls under the category of antipsychotic medications and is specifically classified as a phenothiazine derivative. Its structural modifications through deuteration aim to improve its analytical characteristics without significantly altering its biological activity .
The synthesis of 7-Hydroxy Prochlorperazine-d8 typically involves several steps:
The synthesis may not be extensively documented in industrial settings, but similar methods are likely employed for large-scale production.
The molecular formula of 7-Hydroxy Prochlorperazine-d8 is , with a molecular weight of approximately 397.99 g/mol. The structure features a phenothiazine core with hydroxyl and chlorine substituents, which are critical for its biological activity.
This structural arrangement contributes to its function as a dopamine receptor antagonist .
7-Hydroxy Prochlorperazine-d8 can participate in several chemical reactions:
The unique deuterium labeling enhances stability during these reactions, making it useful for tracking metabolic pathways in biological studies.
The mechanism of action for 7-Hydroxy Prochlorperazine-d8 aligns closely with that of its parent compound, Prochlorperazine. It primarily acts as a dopamine D2 receptor antagonist, which inhibits dopamine neurotransmission in the central nervous system. This action helps alleviate symptoms associated with psychosis and nausea by blocking dopamine receptors in relevant pathways.
These properties make it suitable for use in both laboratory settings and potential therapeutic applications .
7-Hydroxy Prochlorperazine-d8 has several important applications in scientific research:
7-Hydroxy Prochlorperazine-d8 (CAS: 1246819-57-7) is a deuterium-labeled isotopologue of the antipsychotic metabolite 7-Hydroxy Prochlorperazine. Its molecular formula is C20H16D8ClN3OS, with a molecular weight of 397.99 g/mol [2] [6]. Deuterium atoms are incorporated at eight positions within the piperazine ring, specifically replacing hydrogen atoms at the 2,2,3,3,5,5,6,6-positions (denoted as -d8). This strategic labeling preserves the compound’s electronic properties while altering its vibrational and metabolic characteristics [5] [10]. The structure retains the chlorinated phenothiazine core and the hydroxyl group at the 7-position, critical for receptor binding [9].
Table 1: Atomic Composition of 7-Hydroxy Prochlorperazine-d8
Element | Count | Isotopic Form |
---|---|---|
Carbon | 20 | Natural (¹²C/¹³C) |
Hydrogen | 16 | Natural (¹H) |
Deuterium | 8 | ²H |
Chlorine | 1 | ³⁵Cl/³⁷Cl |
Nitrogen | 3 | Natural (¹⁴N) |
Oxygen | 1 | Natural (¹⁶O) |
Sulfur | 1 | Natural (³²S) |
The non-deuterated counterpart (7-Hydroxy Prochlorperazine, CAS: 52172-19-7) has the molecular formula C20H24ClN3OS and a molecular weight of 389.94 g/mol [6] [9]. Key comparative attributes include:
Table 2: Physicochemical Comparison
Property | 7-Hydroxy Prochlorperazine-d8 | Non-Deuterated Form |
---|---|---|
Molecular Weight | 397.99 g/mol | 389.94 g/mol |
Deuterium Content | 8 atoms (20.2% of total H/D) | 0 atoms |
High-Resolution MS | m/z 398.1234 [M+H]⁺ | m/z 390.1582 [M+H]⁺ |
Metabolic Half-life* | 4.2 ± 0.3 hrs | 1.1 ± 0.2 hrs |
In vitro human liver microsomes |
Mass Spectrometry: LC-MS analysis shows a base peak at m/z 397.99 [M]⁺, with a characteristic 8 Da shift from the non-deuterated analog (m/z 389.94). Fragmentation patterns include m/z 274.08 (loss of deuterated piperazine) and m/z 231.02 (chlorophenothiazine fragment) [2] [6].
NMR: ¹H-NMR spectra (DMSO-d6) display:
FTIR: Key absorptions include:
Single-crystal X-ray diffraction reveals that the deuterated compound maintains the same triclinic crystal system (space group P-1) as the non-deuterated form, with unit cell parameters a = 7.82 Å, b = 10.15 Å, c = 12.30 Å. Deuteration increases crystal density by 1.8% (1.32 g/cm³ vs. 1.29 g/cm³) due to shorter C-D bonds [4].
Thermogravimetric analysis (TGA) shows:
Table 3: Thermodynamic Stability Data
Parameter | 7-Hydroxy Prochlorperazine-d8 | Non-Deuterated Form |
---|---|---|
Melting Point | 162–165°C (dec.) | 158–161°C (dec.) |
ΔHfusion | 28.5 kJ/mol | 27.1 kJ/mol |
TGA Decomposition Peak | 232°C | 225°C |
Hygroscopicity | Low (0.3% w/w at 80% RH) | Moderate (0.8% w/w) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7